6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic thienopyridine derivative characterized by a bicyclic core structure with a tetrahydrothieno[2,3-c]pyridine scaffold. Key substituents include an isopropyl group at position 6, a propionamido group at position 2, and a carboxamide at position 3, with hydrochloride salt formation enhancing solubility. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting receptors or enzymes in neurological and cardiovascular systems .
Properties
IUPAC Name |
2-(propanoylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S.ClH/c1-4-11(18)16-14-12(13(15)19)9-5-6-17(8(2)3)7-10(9)20-14;/h8H,4-7H2,1-3H3,(H2,15,19)(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTWXDORCYLPIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including:
Oxidation: The carboxamide group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The isopropyl and propionamido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Derivatives with different functional groups replacing the original isopropyl or propionamido groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: Its unique chemical properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a thieno[2,3-c]pyridine core with analogs but differs in substituents, which critically influence pharmacological and physicochemical properties. Below is a comparative analysis:
Structural Analogues and Substituent Variations
Physicochemical and Pharmacological Comparisons
- Solubility : The target compound’s carboxamide group at position 3 improves aqueous solubility compared to ethyl ester derivatives (e.g., ). However, the trifluoromethyl analog may exhibit lower solubility due to increased hydrophobicity.
- bulkier 2-phenoxybenzamido or smaller amino substituents.
- Metabolic Stability : The trifluoromethyl group in likely enhances resistance to oxidative metabolism compared to the target compound’s propionamido group, which may undergo hydrolysis .
Similarity Scoring and Functional Implications
provides Tanimoto similarity scores for analogs:
- 0.86 similarity: Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate. The Boc-protected amino and ester groups suggest utility as a prodrug precursor, diverging from the target’s direct bioactivity .
- 0.71 similarity: 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid. Simplified scaffold with reduced complexity may limit target engagement .
Research Findings and Limitations
- Crystallographic Data : Structural data for analogs (e.g., ) were likely determined using SHELX-based refinement (as per ), but direct crystallographic data for the target compound are unavailable in the provided evidence.
- Synthetic Challenges : The 6-isopropyl group in the target compound may introduce steric hindrance during synthesis compared to 6-benzyl derivatives .
Biological Activity
The compound 6-Isopropyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (CAS Number: 1215597-51-5) is a derivative of the tetrahydrothieno[2,3-c]pyridine class. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C14H22ClN3O2S
- Molecular Weight : 331.86 g/mol
- CAS Number : 1215597-51-5
- Purity : 98% (minimum)
Structural Representation
The compound contains a thieno[2,3-c]pyridine core substituted with isopropyl and propionamide groups, which are significant for its biological activity.
Research indicates that compounds within the tetrahydrothieno[2,3-c]pyridine family exhibit various biological activities, including:
- Antiplatelet Activity : Some derivatives have shown effectiveness in inhibiting platelet aggregation, which is crucial for cardiovascular health. A study highlighted that certain tetrahydrothieno[3,2-c]pyridine analogs demonstrated significant antiplatelet effects comparable to established drugs like prasugrel and aspirin .
- Antimicrobial Properties : Preliminary studies suggest that derivatives can possess antimicrobial activity against various pathogens. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Case Studies and Research Findings
- Antiplatelet Activity Study :
- Synthesis and Evaluation :
-
In Vitro Studies :
- Various in vitro assays have been conducted to assess cytotoxicity and therapeutic efficacy against cancer cell lines. Results suggest that certain modifications to the core structure improve selectivity and potency against specific cancer types.
Table of Biological Activities
| Activity Type | Compound Class | Findings |
|---|---|---|
| Antiplatelet | Tetrahydrothieno[3,2-c]pyridines | Significant inhibition of platelet aggregation |
| Antimicrobial | Tetrahydrothieno derivatives | Effective against Gram-positive and Gram-negative bacteria |
| Cytotoxicity | Various derivatives | Selective cytotoxicity observed in cancer cell lines |
Potential Therapeutic Applications
Given the promising biological activities observed in various studies, future research should focus on:
- Clinical Trials : Conducting clinical evaluations to assess safety and efficacy in human subjects.
- Mechanistic Studies : Investigating the precise mechanisms by which these compounds exert their biological effects.
- Structure-Activity Relationship (SAR) : Further exploring how modifications to the chemical structure influence biological activity to optimize lead compounds for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
